N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Description

Molecular Architecture and IUPAC Nomenclature

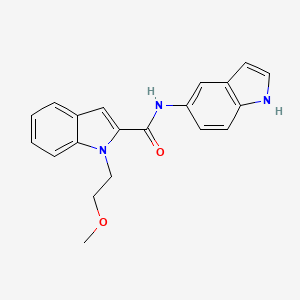

The IUPAC name N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide systematically describes the compound’s structure, which consists of two indole rings connected through a carboxamide functional group. The parent indole at position 1 is substituted with a 2-methoxyethyl group (-CH₂CH₂OCH₃), while the carboxamide (-CONH-) moiety at position 2 links to the 5-position of a second indole ring.

The molecular formula is C₂₁H₂₀N₃O₂ , with a molecular weight of 346.41 g/mol . The methoxyethyl side chain introduces asymmetry, resulting in a chiral center at the ethyl group’s first carbon. However, the compound is typically synthesized and studied as a racemic mixture unless resolved via chiral chromatography. Key structural features include:

- Indole cores : Two planar, aromatic indole systems with π-π stacking potential.

- Carboxamide bridge : A rigid, conjugated system facilitating hydrogen bonding.

- Methoxyethyl substituent : A polar, flexible side chain influencing solubility and steric interactions.

The IUPAC nomenclature adheres to positional numbering rules for heterocycles, with priority given to the carboxamide functional group. Substituents are ordered alphabetically, with the methoxyethyl group preceding the indole-5-yl group in the name.

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-1-(2-methoxyethyl)indole-2-carboxamide |

InChI |

InChI=1S/C20H19N3O2/c1-25-11-10-23-18-5-3-2-4-15(18)13-19(23)20(24)22-16-6-7-17-14(12-16)8-9-21-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |

InChI Key |

CZPUKUWJFFEGFA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indole at the 1-Position

The introduction of the 2-methoxyethyl group at the indole nitrogen is typically achieved via nucleophilic substitution. A common approach involves reacting indole derivatives with 2-methoxyethyl chloride or bromide in the presence of a base.

-

Substrate : 1H-Indole-5-amine or unprotected indole.

-

Reagent : 2-Methoxyethyl chloride (1.2–1.5 equiv).

-

Base : Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Conditions : 90°C for 6–12 hours.

-

Yield : 67–85% (isolated after column chromatography).

Key Challenge : Competing alkylation at the 3-position of indole may occur, necessitating careful control of stoichiometry and reaction time.

Indole-2-Carboxylic Acid Synthesis

The carboxamide group is introduced via intermediate indole-2-carboxylic acid derivatives. Friedel-Crafts acylation or ester hydrolysis are standard methods.

Friedel-Crafts Acylation (Source,):

-

Substrate : Ethyl indole-2-carboxylate.

-

Reagent : Acyl chloride (e.g., propionyl chloride for C3 substitution).

-

Catalyst : Aluminum chloride (AlCl₃).

-

Solvent : 1,2-Dichloroethane.

-

Conditions : Reflux (80–90°C) for 2–3 hours.

Ester Hydrolysis (Source,):

-

Substrate : Ethyl 1-(2-methoxyethyl)-1H-indole-2-carboxylate.

-

Reagent : Sodium hydroxide (NaOH, 3N).

-

Solvent : Ethanol/water (3:1).

-

Conditions : Reflux for 2 hours.

-

Yield : >90%.

Amide Bond Formation

The final step involves coupling the indole-2-carboxylic acid with 1H-indol-5-amine. Peptide coupling reagents are critical for efficiency.

Protocol Using BOP Reagent (Source,):

Alternative Method with EDC/HOBt (Source,):

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Solvent : Dichloromethane (DCM) or DMF.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| BOP-Mediated Coupling | High efficiency, minimal racemization | Cost of BOP reagent | 65–78% |

| EDC/HOBt Coupling | Cost-effective, widely available | Longer reaction times | 60–72% |

| Friedel-Crafts Route | Direct C3 functionalization | Requires harsh conditions (AlCl₃) | 70–88% |

Optimization Strategies

Solvent Selection

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) : Accelerates acylation in EDC/HOBt systems.

-

Triethylsilane (TES) : Reduces ketone intermediates during Friedel-Crafts reactions.

Scalability and Industrial Considerations

-

Continuous Flow Synthesis : Reduces reaction time for alkylation steps (Source).

-

Green Chemistry Approaches : Use of water as a solvent for hydrolysis steps improves sustainability.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide has been studied for its effects on the central nervous system. It exhibits potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which may alleviate symptoms associated with these conditions .

Cancer Therapy

Research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The indole structure is known for its role in various biological activities, including anticancer effects, making this compound a candidate for further investigation in cancer treatment protocols .

Table 1: Summary of Findings from Recent Studies

Synthetic Approaches

The synthesis of this compound has been explored using various methodologies, including microwave-assisted synthesis which enhances yield and purity. The synthetic routes typically involve the coupling of indole derivatives with carboxylic acid derivatives under controlled conditions .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide and its analogs:

Key Observations:

- Methoxyethyl vs. Fluorinated Groups : The methoxyethyl group in the target compound improves aqueous solubility compared to fluorinated analogs (e.g., ), which exhibit higher lipophilicity and membrane permeability but may face metabolic instability.

- Carboxamide Linkers : Pyrazine-2-carboxamide (in compound 4e ) introduces a heteroaromatic ring, enhancing MAO-B inhibition via competitive binding, whereas the indole-isoindole system in may favor stacking interactions.

Enzyme Inhibition

- MAO-B Inhibition : Compound 4e (IC50 = 0.78 µM) demonstrates superior potency and selectivity over rasagiline (SI > 120 vs. >50) due to its fluorobenzoyl and pyrazine substituents, which optimize hydrophobic and hydrogen-bonding interactions with the enzyme’s active site . In contrast, the target compound’s methoxyethyl group may reduce MAO-B affinity but improve blood-brain barrier penetration.

- IDO1 Inhibition : Compound 25 shows moderate IDO1 inhibition (13% yield), suggesting that benzimidazole substitutions may compromise activity compared to simpler indole derivatives.

Anticancer Potential

- Compounds 10j–10m exhibit dual Bcl-2/Mcl-1 inhibition, critical for apoptosis induction. Their chloro and nitro groups enhance electrophilic reactivity, but low yields (6–17%) limit scalability. The target compound’s methoxyethyl group may mitigate toxicity risks associated with halogenated analogs.

Oxidative Stress Protection

- Fluorinated indole derivatives (e.g., ) protect PC12 cells against 6-hydroxydopamine-induced oxidative stress, highlighting the role of electron-withdrawing groups in stabilizing radical intermediates. The target compound’s methoxyethyl group could similarly modulate redox activity.

Biological Activity

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with carboxylic acids or their derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce reaction times.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole + 2-Methoxyethyl amine | Microwave heating | 85 |

| 2 | Intermediate + Carboxylic acid | Reflux | 90 |

Pharmacological Properties

This compound exhibits several pharmacological properties:

1. Monoamine Oxidase Inhibition

Research indicates that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO-B can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease.

Case Study:

In a study evaluating various indole derivatives, this compound demonstrated an IC50 value of approximately 0.78 µM against MAO-B, indicating strong inhibitory activity compared to other tested compounds .

2. Anticancer Activity

The compound has shown promising results in preclinical models for various cancers. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound induced significant cell death at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The indole moiety is known for its ability to interact with various biological targets due to its planar structure and electron-rich nature.

Table 2: Structure-Activity Relationship Findings

| Modification | Biological Activity | Reference |

|---|---|---|

| Substitution at C5 with halogens | Increased MAO-B inhibition | |

| Alkyl chain length variation at nitrogen | Altered cytotoxicity profile |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with MAO-B. The docking simulations suggest that the compound fits well into the active site, forming critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Q & A

Synthesis and Optimization

Basic Q1: What is the synthetic route for N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide, and how are reaction conditions optimized? Methodological Answer: The compound is synthesized via a coupling reaction between indole-2-carboxylate derivatives and amine-containing substrates. Key steps include:

- Reagent Selection: Use ethyl-1H-indole-2-carboxylate as the starting material, reacting with substituted aminobenzophenones in the presence of sodium ethoxide in DMF at 100–150°C .

- Purification: Column chromatography (SiO₂, gradient elution with DCM/EtOAc) is critical for isolating pure products, with yields ranging from 6% to 17% depending on substituents .

- Yield Optimization: Excess aminobenzophenone (2.7 equiv) and prolonged reaction times (20 hours) improve coupling efficiency .

Advanced Q2: How can regioselectivity challenges in indole functionalization be addressed during synthesis? Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro, chloro) to the indole scaffold to direct coupling reactions to specific positions .

- Catalytic Systems: Palladium-catalyzed aminoalkynylation (e.g., using Pd(PPh₃)₄) enhances regiocontrol for bicyclic heterocycles, as demonstrated in related indole derivatives .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Structural Characterization

Basic Q3: What spectroscopic methods confirm the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR: Analyze peak splitting patterns (e.g., singlet for methoxyethyl protons at δ ~3.3–3.5 ppm) and carbonyl signals (δ ~160–165 ppm) .

- HRMS: Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₁H₂₁N₃O₂: 348.1707; observed: 348.1710) .

Advanced Q4: How does X-ray crystallography resolve ambiguities in substituent orientation? Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from EtOAc/hexane mixtures.

- Data Interpretation: Use programs like SHELX to refine torsion angles, confirming the methoxyethyl group adopts a gauche conformation .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Biological Activity Evaluation

Basic Q5: What in vitro assays are suitable for evaluating anticancer activity? Methodological Answer:

- Cell Viability: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via nonlinear regression .

- Apoptosis Markers: Measure caspase-3/7 activation and Bcl-2/Mcl-1 inhibition using Western blotting .

Advanced Q6: How can structure-activity relationships (SAR) guide derivative design? Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro at R₃) enhance apoptosis by 40% compared to methoxy groups .

- Scaffold Hybridization: Fuse indole with benzophenone moieties to improve binding to hydrophobic pockets in Bcl-2 .

Computational and Analytical Challenges

Advanced Q7: Which computational models predict pharmacokinetic properties? Methodological Answer:

- Software: Use Gaussian 09 with DFT/B3LYP/6-311++G(d,p) to optimize geometry and calculate electrostatic potentials .

- ADMET Prediction: SwissADME estimates logP (~3.2) and solubility (~25 µM), highlighting potential bioavailability issues .

Advanced Q8: How are HPLC impurities quantified and resolved? Methodological Answer:

- Method Development: Use C18 columns with acetonitrile/water gradients (0.1% TFA) at 254 nm.

- Forced Degradation: Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile groups (e.g., methoxyethyl hydrolysis) .

Data Contradictions and Reproducibility

Advanced Q9: How to reconcile conflicting cytotoxicity data across studies? Methodological Answer:

- Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.

- Dosage Consistency: Compare studies using molar concentrations (e.g., 10 µM) rather than µg/mL .

- Meta-Analysis: Apply the Hill equation to normalize dose-response curves across datasets .

Formulation and Stability

Advanced Q10: What formulation strategies enhance aqueous solubility for in vivo studies? Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the indole nitrogen, increasing solubility by 10-fold .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm) with ~85% encapsulation efficiency, as validated by dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.